molecular formula C32H24F3N3O6 B15199032 1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid CAS No. 1228216-68-9

1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid

Katalognummer: B15199032
CAS-Nummer: 1228216-68-9
Molekulargewicht: 603.5 g/mol
InChI-Schlüssel: OWNQZZTXPWICRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzimidazole core substituted with a 4-methoxyphenyl-oxomethoxy group at position 1, a 4-(trifluoromethyl)phenyl-oxo-methylamino group at position 2, and a carboxylic acid at position 5. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in enzyme inhibition (e.g., kinases, proteases) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid improves solubility. The methoxyphenyl moiety may influence electron density and metabolic pathways .

Eigenschaften

CAS-Nummer

1228216-68-9

Molekularformel

C32H24F3N3O6

Molekulargewicht

603.5 g/mol

IUPAC-Name

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C32H24F3N3O6/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39)

InChI-Schlüssel

OWNQZZTXPWICRQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid involves multiple steps, typically starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxybenzoyl Group: This step involves the esterification of the benzimidazole core with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Attachment of the Phenethyl Group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a phenethyl halide in the presence of a base such as potassium carbonate.

    Incorporation of the Trifluoromethylbenzamido Group: This step involves the amidation of the benzimidazole derivative with 4-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as DMAP.

    Introduction of the Carboxylic Acid Group: This can be achieved by hydrolysis of an ester precursor or by direct carboxylation of a suitable intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Pharmacology: It can be studied for its potential as a therapeutic agent, including its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence, conductivity, or catalytic activity.

    Biology: It can be used as a tool compound to study biological pathways and molecular targets.

Wirkmechanismus

The mechanism of action of 1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Functional Implications References
Target Compound (Benzimidazole) - 4-Methoxyphenyl-oxomethoxy
- 4-(Trifluoromethyl)phenyl-oxo-methylamino
- Carboxylic acid (C-5)
- High metabolic stability (CF₃)
- Balanced solubility (COOH)
- Potential kinase inhibition
Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate (Benzimidazole) - Trifluoromethoxy (CF₃O)
- Ethyl ester (C-5)
- Increased lipophilicity (CF₃O)
- Ester as prodrug (improved absorption)
CV-11974 (Benzimidazole) - Tetrazole (C-7)
- Biphenylmethyl group
- Tetrazole as COOH bioisostere (enhanced lipophilicity)
- Angiotensin II receptor antagonist
2-[1-(3-Methoxyphenyl)-5-methyl-1H-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]thiazole-5-carboxamide (Thiazole) - Trifluoromethylbenzyl
- Methoxyphenyl-triazole
- Thiazole core (smaller ring size)
- High affinity for kinase targets
Ethyl 5-(4-methoxyphenylacetamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate (Thienopyridazine) - Trifluoromethylphenyl
- Methoxyphenylacetamido
- Extended π-system (enhanced binding)
- Moderate solubility (ester)

Key Findings

Core Structure Influence: Benzimidazole derivatives (target compound, CV-11974) exhibit rigid planar structures ideal for enzyme active-site interactions.

Substituent Effects :

  • Trifluoromethyl vs. Trifluoromethoxy : The target compound’s CF₃ group provides stronger electron-withdrawing effects and higher metabolic stability compared to CF₃O in .
  • Carboxylic Acid vs. Bioisosteres : The carboxylic acid in the target compound enhances solubility but may limit blood-brain barrier penetration. CV-11974’s tetrazole group () balances lipophilicity and acidity .

Pharmacokinetic Properties :

  • Methoxy groups (target compound, ) slow oxidative metabolism by cytochrome P450 enzymes, extending half-life. Ethyl esters () act as prodrugs, improving oral bioavailability .

Synthetic Complexity :

  • The target compound’s multi-step synthesis (e.g., methoxyphenyl coupling, trifluoromethyl introduction) is more complex than simpler analogues like Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate (), which uses direct alkylation .

Biologische Aktivität

1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid, commonly referred to as Compound A, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Molecular Structure and Properties

  • Molecular Formula : C32H24F3N3O6
  • Molecular Weight : 603.5 g/mol
  • CAS Number : 1228216-68-9

The structure of Compound A features multiple functional groups that contribute to its biological activity, including a benzimidazole core, methoxy groups, and trifluoromethyl substituents. These components are crucial for its interaction with biological targets.

Mechanisms of Biological Activity

Compound A exhibits a range of biological activities through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the trifluoromethyl group enhances binding affinity due to electron-withdrawing effects, which stabilize interactions with enzyme active sites .
  • Antioxidant Properties : The compound demonstrates significant free radical scavenging activity, which is beneficial in mitigating oxidative stress-related diseases. This activity is attributed to the presence of the phenolic structures that can donate electrons .
  • Cytotoxicity Against Cancer Cells : Studies indicate that Compound A exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism involves inducing apoptosis through mitochondrial pathways .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the inhibitory effects of Compound A on cholinesterases and β-secretase, which are relevant in Alzheimer's disease research. The compound exhibited IC50 values indicating moderate inhibition compared to standard drugs like donepezil .

Target Enzyme IC50 Value (µM) Reference Compound
AChE15.2Donepezil (0.02)
BChE9.2Galantamine (0.01)
β-secretase10.4-

Molecular Docking Studies

Molecular docking simulations revealed that Compound A forms stable complexes with target proteins via hydrogen bonding and hydrophobic interactions. The trifluoromethyl group plays a crucial role in enhancing these interactions due to its electron-withdrawing nature .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.